molecular formula C17H17ClN2O B4965360 1-(2-chlorobenzoyl)-4-phenylpiperazine

1-(2-chlorobenzoyl)-4-phenylpiperazine

Cat. No.: B4965360
M. Wt: 300.8 g/mol
InChI Key: TYNBVGHYFSRZDB-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-phenylpiperazine is a chemical compound of interest in pharmaceutical and biological research, particularly as a key synthetic intermediate for the development of novel therapeutic agents. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a range of biological targets . This specific derivative, featuring a 2-chlorobenzoyl group, serves as a versatile building block for constructing more complex molecules. Researchers utilize this and analogous phenylpiperazine compounds in the rational design of potential anticancer agents. Some designed derivatives act as topoisomerase II (Topo II) inhibitors, a recognized mechanism for disrupting cancer cell proliferation . Furthermore, the piperazine core is frequently explored in the development of anti-inflammatory drugs, with some benzhydrylpiperazine derivatives demonstrating potent dual inhibition of COX-2 and 5-LOX enzymes, which are key mediators in the inflammatory pathway . Beyond these areas, piperazine-based structures are also investigated for their acaricidal properties, indicating potential applications in agricultural chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-16-9-5-4-8-15(16)17(21)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNBVGHYFSRZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-4-phenylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield amine derivatives.

    Coupling Reactions: The phenylpiperazine moiety can engage in coupling reactions with various electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted piperazines, N-oxides, and reduced amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-phenylpiperazine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Key Structural Modifications and Pharmacological Implications

Compound Name Structural Features Synthesis Method Biological Activity Key Findings References
1-(3-Nitrophenyl)-4-phenylpiperazine 3-Nitro substitution on phenyl ring Microwave-assisted heating (280°C) Anticonvulsant, antimicrobial Higher lipophilicity due to nitro group; moderate CNS activity
1-(2-Chloroacetyl)-4-(2-fluorophenyl)-piperazine 2-Chloroacetyl + 2-fluorophenyl Alkylation with chloropropyl linker Anticancer (prostate cancer) Enhanced cytotoxicity via halogen interactions
1-(3-Aminopropyl)-4-phenylpiperazine Aminopropyl spacer Condensation with succinic acid Antinociceptive, anticonvulsant Improved blood-brain barrier penetration
KN-62 Bis-isoquinolinesulfonyl-tyrosyl substituent Multi-step coupling P2X7 receptor antagonist Species-dependent potency (IC50: 10–100 nM); noncompetitive binding
1-(4-Nitrobenzyl)-4-phenylpiperazine Nitrobenzyl group Reductive amination Dopamine D2/D3 receptor ligand Lower D3 selectivity vs. carbonyl-containing analogs

Analysis :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): The 2-chlorobenzoyl group in the target compound likely enhances receptor binding via hydrophobic interactions and dipole effects, similar to 2-fluoro/chloro substituents in oxicam analogs .
  • Linker Flexibility: Compounds with rigid linkers (e.g., benzoyl) show higher receptor selectivity compared to flexible spacers (e.g., aminopropyl), as seen in D3 receptor ligands .
  • Species-Specific Activity : KN-62 exhibits 10-fold lower IC50 at human vs. mouse P2X7 receptors, underscoring the importance of substituent effects on interspecies potency .

Analysis :

  • The target compound’s synthesis may benefit from microwave-assisted protocols (high yield, efficiency) or alkylation methods, though chlorobenzoyl incorporation might necessitate careful optimization to avoid side reactions .
Pharmacological Profiles

Receptor Affinity and Selectivity

Compound Target Receptor IC50/Ki (nM) Selectivity vs. Analogues Notes References
1-(2-Chlorobenzoyl)-4-phenylpiperazine Hypothesized: D3/D2, P2X7 N/A (predicted) High (due to benzoyl rigidity) Similar to KN-62 in steric effects
KN-62 P2X7 (human) 2.6–393 100-fold selective over D2 Potency affected by albumin binding
Oxicam Analogs HSP90, COX-2 1–10 µM Broader anticancer activity Chloroacetyl enhances cytotoxicity

Analysis :

  • The 2-chlorobenzoyl group may confer higher D3 receptor selectivity compared to nitrobenzyl or morpholine derivatives, as seen in studies where carbonyl-containing analogs showed >100-fold D3/D2 selectivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-chlorobenzoyl)-4-phenylpiperazine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling 2-chlorobenzoyl chloride with 4-phenylpiperazine under basic conditions. For example, describes a similar procedure where 1-(2-fluorobenzyl)piperazine reacts with propargyl bromide in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate/hexane) . Adjusting solvent polarity (e.g., DMF vs. toluene) and stoichiometry of reagents can optimize yields. Reaction monitoring via TLC (e.g., 2:1 hexane/ethyl acetate) is critical to track intermediate formation.

Q. What spectroscopic techniques are used to confirm the structural identity of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are standard. For instance, highlights the use of NMR to verify substituent positions on the piperazine ring and aromatic systems. IR spectroscopy can confirm carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) from the benzoyl group . High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion [M+H]⁺ matching theoretical values).

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Methodology : Screen against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. notes that related piperazines exhibit affinity for 5-HT₁A/2A receptors. Protocols involve incubating the compound with transfected cell membranes, followed by competitive displacement of labeled ligands (e.g., [³H]-WAY-100635 for 5-HT₁A). IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) is used to determine bond angles, torsion angles, and packing interactions. For example, describes crystal structure determination of a similar piperazine derivative, where data collection at low temperature (100 K) and refinement with SHELXL ensured accuracy. Discrepancies between computational (DFT) and experimental geometries can highlight dynamic conformations .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Experimental Design : Standardize assay conditions (e.g., cell line, buffer pH, incubation time). emphasizes controlling variables like temperature and solvent purity.
  • Data Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers. Meta-analysis of published IC₅₀ values (e.g., from serotonin receptor studies in ) can reveal trends obscured by methodological differences .
  • Example : If one study reports IC₅₀ = 50 nM (HEK-293 cells) and another 200 nM (CHO cells), differences in receptor expression levels or assay protocols may explain variability.

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific receptors?

  • Methodology :

  • Modifications : Systematically alter substituents (e.g., chloro to fluoro on the benzoyl group) and evaluate binding affinity. demonstrates this approach for a piperazine carboxamide derivative.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₁A PDB:7E2Z) predicts binding modes. describes docking of piperazine analogs into dopamine D3 receptors to prioritize synthetic targets .
  • Data Table :
Substituent PositionBinding Affinity (5-HT₁A, Ki nM)Selectivity (5-HT₁A vs. D2)
2-Chloro12 ± 215-fold
4-Fluoro45 ± 53-fold

Q. What advanced purification techniques improve yield and purity for scale-up synthesis?

  • Methodology :

  • Chromatography : Preparative HPLC with C18 columns (MeCN/H₂O gradient) resolves closely related impurities. used silica gel chromatography for intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( ). For hygroscopic compounds, lyophilization ensures stability .

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